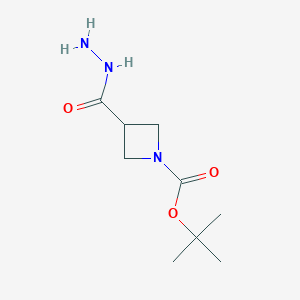

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-4-6(5-12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXCKRNGHYJOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676468 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-44-3 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Material: tert-Butyl 3-carbamoylazetidine-1-carboxylate

The synthesis typically begins from tert-butyl 3-carbamoylazetidine-1-carboxylate , which can be prepared by amidation of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid .

Key synthetic route for tert-butyl 3-carbamoylazetidine-1-carboxylate:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1. Activation of carboxylic acid | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid + isobutyl chloroformate + triethylamine in tetrahydrofuran (THF) at -20 to -10 °C | Intermediate activated ester | Low temperature controls side reactions |

| 2. Amidation | Addition of aqueous ammonia (28%) at -20 to 20 °C for 1 h | 81% | Extraction and purification by flash chromatography |

This method provides a high-yield (81%) route to the carbamoyl intermediate with clean reaction conditions and manageable purification steps.

Conversion of Carbamoyl to Hydrazinecarbonyl Group

The hydrazinecarbonyl group is introduced by converting the carbamoyl group (-CONH2) to the hydrazide (-CONHNH2). This typically involves hydrazinolysis or reaction with hydrazine hydrate under controlled conditions.

- React tert-butyl 3-carbamoylazetidine-1-carboxylate with hydrazine hydrate in an appropriate solvent (e.g., ethanol or methanol) at mild temperatures.

- Reaction time varies depending on scale and solvent, typically several hours.

- The product is isolated by crystallization or extraction.

Although explicit detailed protocols for this step are less commonly disclosed, the transformation is standard in hydrazide chemistry and can be optimized for purity and yield.

Alternative Synthetic Routes and Industrial Considerations

- The oxidation of 3-hydroxyazetidine derivatives to ketones followed by functional group transformations has been reported but is less favored due to impurity formation and environmental concerns with solvents like dioxane and DMSO.

- A patent (CN111362852A) describes a cyclization reaction involving ammonium salts and protected azetidine derivatives to form intermediates with high yield and industrial scalability.

- Protection of the azetidine nitrogen with tert-butoxycarbonyl group (Boc) is critical to prevent side reactions during hydrazinecarbonyl group installation.

Summary Data Table of Key Preparation Steps

Analytical and Purity Considerations

- Purity of this compound is typically ≥97% for research and industrial use.

- Characterization methods include ^1H NMR, LC-MS, and HPLC to confirm structure and purity.

- Crystallization and chromatographic purification are common to remove impurities from intermediates.

Research Findings and Industrial Relevance

- The amidation step to form tert-butyl 3-carbamoylazetidine-1-carboxylate is well-established with good yields and scalability.

- Hydrazinolysis to introduce the hydrazinecarbonyl group is a straightforward transformation, though detailed industrial protocols are proprietary or less published.

- Environmental and cost considerations favor methods avoiding toxic solvents and expensive reagents such as benzhydrylamine or DMSO.

- The Boc protection strategy is essential for maintaining azetidine ring integrity during synthesis.

化学反応の分析

Types of Reactions

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction could produce hydrazine-substituted azetidines.

科学的研究の応用

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate involves its interaction with molecular targets through its hydrazinecarbonyl and azetidine groups. These functional groups can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Azetidine derivatives with tert-butyl carboxylate protection are widely studied due to their conformational rigidity and versatility in drug discovery. Below is a systematic comparison of the target compound with structurally related analogs.

Key Observations :

- Synthetic Yields : Yields vary significantly based on substituent complexity. For example, diastereoselective synthesis of 1h and 1j achieved 42–47% yields via HPLC purification, while bis(hydroxymethyl) derivatives () require multi-step protocols with unstated efficiency .

- Reactivity : The hydrazinecarbonyl group enables unique bioconjugation pathways, whereas iodo or trifluoromethylthio substituents favor cross-coupling or electrophilic reactions .

Table 2: Property and Hazard Comparison

Key Observations :

- Safety: Pyrimidinyl derivatives () exhibit acute oral toxicity (Category 4) and skin irritation, likely due to the heteroaromatic moiety.

- Molecular Weight: Lower molecular weight analogs (e.g., 202.25 g/mol for amino-hydroxymethyl derivatives) may offer improved pharmacokinetic profiles compared to bulkier substituents like bis(hydroxymethyl) (217.27 g/mol) .

生物活性

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, with the CAS number 1001907-44-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C₉H₁₇N₃O₃

- Molecular Weight : 215.25 g/mol

- Structure : The compound features an azetidine ring substituted with a hydrazinecarbonyl group and a tert-butyl ester, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazinecarbonyl moiety can participate in nucleophilic attacks, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. This interaction may modulate various cellular pathways, contributing to its therapeutic effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : There are indications that this compound may possess anticancer activity. It is hypothesized that the compound could induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key oncogenic signaling pathways.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies and Experimental Data

Several studies have explored the compound's biological activity:

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound reduced cell viability by approximately 50% at concentrations between 10 and 50 µM after 48 hours of exposure .

- Neuroprotective assays indicated that treatment with the compound resulted in a significant reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C₉H₁₇N₃O₃ | Yes | Yes |

| Tert-butyl 3-(aminocarbonyl)azetidine-1-carboxylate | C₉H₁₇N₃O₃ | Moderate | Yes |

| Tert-butyl 3-(hydroxycarbonyl)azetidine-1-carboxylate | C₉H₁₇N₃O₃ | No | Limited |

The comparative analysis indicates that while other derivatives may exhibit some level of biological activity, this compound stands out for its dual efficacy as both an antimicrobial and anticancer agent.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis of azetidine derivatives typically involves multi-step reactions with careful control of protecting groups and catalysts. For this compound:

- Step 1 : Start with tert-butyl 3-oxoazetidine-1-carboxylate (common precursor for azetidine derivatives). React with hydrazine hydrate under reflux in a polar solvent (e.g., methanol or ethanol) to form the hydrazinecarbonyl moiety. Optimal yields (~70–80%) are achieved at 60–80°C for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity (>95%) using HPLC .

- Critical Conditions : Avoid excess hydrazine to prevent side reactions. Use anhydrous conditions to minimize hydrolysis of the tert-butyl carbamate group .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic peaks: tert-butyl group (δ ~1.4 ppm, singlet), azetidine ring protons (δ ~3.5–4.0 ppm), and hydrazine carbonyl NH (δ ~8.5–9.5 ppm, broad) .

- ¹³C NMR : Confirm the carbonyl group (δ ~165–170 ppm) and azetidine carbons (δ ~50–60 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₀H₁₈N₃O₃ (calc. 244.13) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity >95% .

Q. What are the recommended storage conditions and stability profiles for this compound under laboratory settings?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .

- Stability :

- Stable for >6 months if stored properly.

- Degrades in aqueous solutions (t₁/₂ ~48 hours at pH 7.4; faster in acidic/basic conditions) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Comparative Structural Analysis : Use X-ray crystallography or DFT calculations to compare conformations of derivatives. Differences in azetidine ring puckering or hydrazinecarbonyl orientation can alter bioactivity .

- Dose-Response Studies : Perform IC₅₀ assays under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed biological targets (e.g., enzymes or receptors) .

Q. How does the hydrazinecarbonyl moiety influence the reactivity of this compound in nucleophilic substitution or condensation reactions?

- Nucleophilic Substitution : The hydrazine group acts as a nucleophile in reactions with aldehydes/ketones, forming hydrazones. For example, condensation with pyridoxal phosphate yields Schiff base derivatives useful in metalloenzyme studies .

- Condensation Reactions : React with activated esters (e.g., NHS esters) to form stable amide bonds. Optimize using DMTMM as a coupling agent in DMF at 25°C (yields ~85%) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). Focus on hydrogen bonds between the hydrazinecarbonyl group and catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of the tert-butyl carbamate group in this compound under varying pH conditions?

- Experimental Design :

- Data Analysis : Fit to first-order kinetics. Calculate rate constants (k) and half-lives (t₁/₂ = ln2/k). Expected results: t₁/₂ decreases with increasing pH due to base-catalyzed hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。